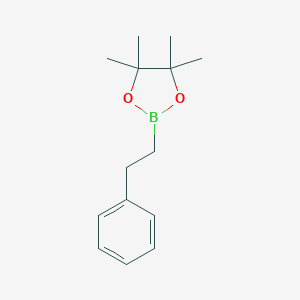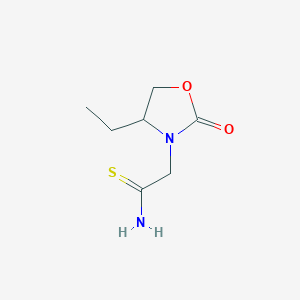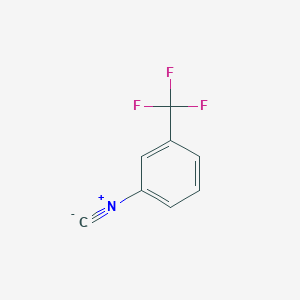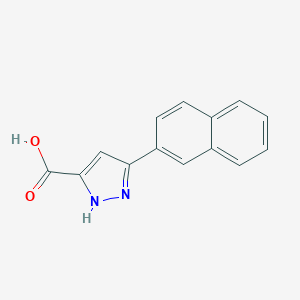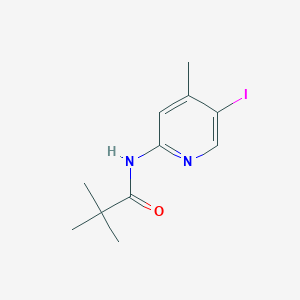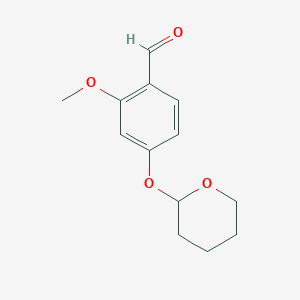
2-Methoxy-4-((tetrahydro-2H-pyran-2-yl)oxy)benzaldehyde
説明
Synthesis Analysis
The synthesis of related compounds often involves tandem sequences of reactions, including the oxa Diels–Alder reaction, retro Diels–Alder reaction, and oxa 6π-electrocyclic ring opening, as explored by Khatri and Samant (2015) in the synthesis of 3-(4-methoxyphenyl)-5-phenyl-1-(piperidin-1-yl/pyrrolidin-1-yl)penta-2,4-dien-1-ones from similar benzaldehydes (Khatri & Samant, 2015).
Molecular Structure Analysis
The molecular and crystal structure of compounds derived from reactions involving benzaldehydes has been established through various techniques, including X-ray diffraction analysis, as demonstrated by Shestopalov et al. (2003) for substituted 2-aminobenzo[b]pyrans (Shestopalov et al., 2003).
Chemical Reactions and Properties
The interaction of benzaldehydes with hexachlorocyclotriphosphazene, leading to specific substituted benzaldehydes, showcases the compound's reactivity and the potential for forming diverse chemical structures, as outlined by Özay et al. (2013) (Özay et al., 2013).
Physical Properties Analysis
Ribeiro-Claro et al. (2002) examined 2-methoxy-benzaldehyde and revealed the presence of intra- and intermolecular C–H···O short contacts, providing insight into the physical interactions that could be expected for similar compounds (Ribeiro-Claro et al., 2002).
Chemical Properties Analysis
Yamamura et al. (1969) explored reactions of 4-methoxy-2-oxopyran-6-ylacetic acid with acid anhydrides, revealing transformations relevant to understanding the chemical properties of similar structures (Yamamura et al., 1969).
科学的研究の応用
Applications in Organic Synthesis and Catalysis
2-Methoxy-4-((tetrahydro-2H-pyran-2-yl)oxy)benzaldehyde serves as a precursor or intermediary compound in the synthesis of complex organic molecules. Its utility is highlighted in the development of new synthetic pathways for creating heterocyclic compounds, which are critical in pharmaceuticals, agrochemicals, and materials science. For example, the synthesis of tetrahydrobenzo[b]pyrans, a class of heterocyclic compounds, often utilizes aldehydes as starting materials in organocatalyzed reactions. These processes are essential for producing compounds with potential pharmacological activities (H. Kiyani, 2018).
Biodegradation and Environmental Remediation
The compound's relevance extends to environmental chemistry, where its derivatives and related compounds participate in biodegradation pathways. This application is crucial for the remediation of pollutants, especially in the context of polycyclic aromatic hydrocarbons (PAHs) and related environmental contaminants. Microbial degradation pathways that involve methoxylated derivatives offer insights into bioremediation strategies and the microbial metabolism of complex organic pollutants (A. K. Haritash & C. Kaushik, 2009).
Role in Flavor and Fragrance Chemistry
Methoxylated compounds, including those related to 2-Methoxy-4-((tetrahydro-2H-pyran-2-yl)oxy)benzaldehyde, find applications in the flavor and fragrance industry due to their unique aromatic properties. These compounds contribute to the aroma profile of various natural products, influencing their sensory attributes and making them valuable for developing flavors, fragrances, and aroma compounds in food, beverages, and perfumery (C. Manyi-Loh, R. Ndip, & A. Clarke, 2011).
Antioxidant and Biological Activities
Research into methoxylated lipids, including those structurally related to 2-Methoxy-4-((tetrahydro-2H-pyran-2-yl)oxy)benzaldehyde, reveals significant antioxidant and potential biomedical activities. These compounds exhibit a range of biological effects, including antibacterial, antifungal, antitumor, and antiviral activities, attributable to their ability to neutralize active oxygen species and interrupt free radical processes. This property underscores their potential in developing therapeutic agents and supplements aimed at combating oxidative stress and related diseases (N. Carballeira, 2002).
特性
IUPAC Name |
2-methoxy-4-(oxan-2-yloxy)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O4/c1-15-12-8-11(6-5-10(12)9-14)17-13-4-2-3-7-16-13/h5-6,8-9,13H,2-4,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDLKXYRFRQWAJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)OC2CCCCO2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60398758 | |
| Record name | 2-Methoxy-4-[(oxan-2-yl)oxy]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60398758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-4-((tetrahydro-2H-pyran-2-yl)oxy)benzaldehyde | |
CAS RN |
163041-68-7 | |
| Record name | 2-Methoxy-4-[(oxan-2-yl)oxy]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60398758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

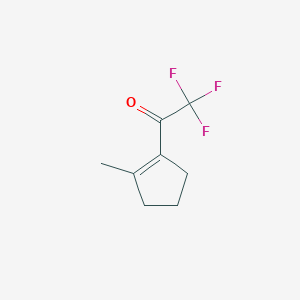

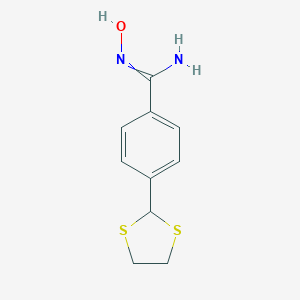
![1H-Pyrrolo[3,2-c]pyridine-2,3-dione](/img/structure/B66715.png)
![3-Amino-3-[4-(methoxycarbonyl)phenyl]propanoic acid](/img/structure/B66716.png)

![1-[(2S)-2-ethynylpyrrolidin-1-yl]propan-1-one](/img/structure/B66722.png)
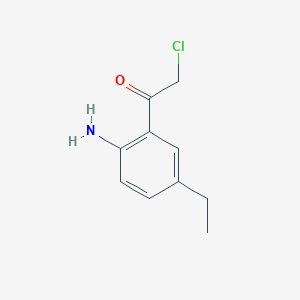
![2-[4-(Trifluoromethoxy)phenoxy]propanehydrazide](/img/structure/B66728.png)
